molecular formula C16H18N2O2 B7500946 2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone

2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone

Cat. No. B7500946
M. Wt: 270.33 g/mol
InChI Key: MWMWKPDKBDEORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQPE and has a molecular formula of C19H21NO2. MQPE is a yellow crystalline powder that is soluble in organic solvents and is widely used in scientific research.

Mechanism of Action

The mechanism of action of MQPE is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions through its quinoline moiety. This binding results in a change in the fluorescence properties of MQPE, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
MQPE has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

MQPE has several advantages as a research tool. It is a highly sensitive fluorescent probe for the detection of metal ions, and its synthesis is relatively straightforward. However, it has some limitations, such as its potential toxicity towards cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on MQPE. It can be used as a building block for the synthesis of other compounds with potential applications in various fields. It can also be further studied for its cytotoxicity towards cancer cells and its potential as an inhibitor of acetylcholinesterase. Additionally, its fluorescence properties can be further optimized for the detection of metal ions in biological systems.
In conclusion, MQPE is a promising compound with potential applications in various fields of scientific research. Its synthesis is relatively straightforward, and its fluorescence properties make it a highly sensitive probe for the detection of metal ions. Further research on this compound can lead to the development of new compounds with potential applications in various fields.

Synthesis Methods

The synthesis of MQPE involves the reaction of 2-methyl-8-hydroxyquinoline with pyrrolidine and ethyl chloroacetate. The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure MQPE.

Scientific Research Applications

MQPE has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. MQPE has also been used as a ligand in organometallic chemistry and as a building block for the synthesis of other compounds.

properties

IUPAC Name

2-(2-methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-7-8-13-5-4-6-14(16(13)17-12)20-11-15(19)18-9-2-3-10-18/h4-8H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMWKPDKBDEORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC(=O)N3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.